molecular formula C19H20Cl2N4O2 B2841982 2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 860611-78-5

2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B2841982
CAS No.: 860611-78-5
M. Wt: 407.3
InChI Key: HEQVOSRDANSIJE-UHFFFAOYSA-N
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Description

2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a complex organic compound that features a unique combination of a piperazine ring, a dichlorophenyl group, and a pyrido[3,2-b][1,4]oxazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 3,4-dichlorophenylpiperazine with an appropriate pyrido[3,2-b][1,4]oxazine precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine (TEA) or potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, facilitated by reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: shares structural similarities with other piperazine and pyrido[3,2-b][1,4]oxazine derivatives.

    Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with potential biological activity.

    3,4-Dichlorophenethylamine: A simpler compound with a dichlorophenyl group and amine functionality.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[2-[4-(3,4-dichlorophenyl)piperazin-1-yl]ethyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N4O2/c20-14-4-3-13(12-15(14)21)25-10-8-24(9-11-25)7-5-17-19(26)23-18-16(27-17)2-1-6-22-18/h1-4,6,12,17H,5,7-11H2,(H,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQVOSRDANSIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2C(=O)NC3=C(O2)C=CC=N3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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